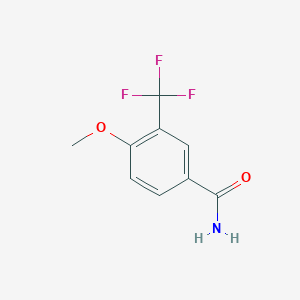

4-Methoxy-3-(trifluoromethyl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry Research

Benzamide and its derivatives are a class of organic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities. walshmedicalmedia.comwalshmedicalmedia.com The benzamide scaffold is considered a "privileged" structure in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netnih.gov This versatility has led to the development of numerous benzamide-containing drugs with diverse therapeutic applications, including antimicrobial, analgesic, anti-inflammatory, and anticancer agents. walshmedicalmedia.comnanobioletters.com

The amide bond within the benzamide structure is a key feature, providing structural rigidity and the ability to participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. nih.gov The stability and synthetic accessibility of the benzamide core make it an ideal starting point for the synthesis of complex molecules. researchgate.net Researchers can readily modify the aromatic ring and the amide nitrogen to create a library of analogues with fine-tuned properties. tandfonline.com This adaptability is a significant advantage in the iterative process of drug design and lead optimization. nih.gov

The following table provides a summary of the diverse pharmacological activities associated with benzamide derivatives:

| Pharmacological Activity | Therapeutic Area |

| Antimicrobial | Infectious Diseases |

| Analgesic | Pain Management |

| Anti-inflammatory | Inflammatory Disorders |

| Anticancer | Oncology |

| Antipsychotic | Psychiatry |

| Anticonvulsant | Neurology |

| Cardiovascular | Cardiology |

This table illustrates the broad therapeutic potential of benzamide-based compounds.

Role and Impact of Trifluoromethyl and Methoxy (B1213986) Substituents in Aromatic Systems

The introduction of trifluoromethyl (-CF3) and methoxy (-OCH3) groups onto an aromatic ring, such as in 4-Methoxy-3-(trifluoromethyl)benzamide, has profound effects on the molecule's physicochemical and biological properties. These substituents are frequently employed in medicinal chemistry to enhance the drug-like characteristics of a compound. nih.govbohrium.com

Trifluoromethyl Group (-CF3):

The trifluoromethyl group is a strongly electron-withdrawing moiety with high lipophilicity. mdpi.comnbinno.com Its incorporation into a drug candidate can lead to several advantageous effects:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. This can increase the half-life of a drug in the body. mdpi.comnih.gov

Increased Lipophilicity: The lipophilic nature of the -CF3 group can improve a molecule's ability to cross cell membranes, potentially leading to better absorption and distribution. mdpi.comnbinno.com

Modulation of pKa: The electron-withdrawing nature of the -CF3 group can alter the acidity or basicity of nearby functional groups, which can influence a compound's ionization state at physiological pH and its interaction with biological targets. nbinno.com

Improved Target Binding: The unique steric and electronic properties of the -CF3 group can lead to stronger and more specific interactions with the binding sites of proteins and enzymes. mdpi.com

Methoxy Group (-OCH3):

The methoxy group is an electron-donating group that can also significantly influence a molecule's properties:

Modulation of Physicochemical Properties: The methoxy group can impact a compound's solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its pharmacokinetic profile. researchgate.netnih.gov

Metabolic Considerations: While the methoxy group can be a site of metabolism (O-demethylation), its presence can also block metabolism at other positions on the aromatic ring. nih.gov

The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group in this compound creates a unique electronic environment on the aromatic ring, which can be exploited in the design of new molecules with specific biological activities.

Overview of Academic Research Trajectories for this compound and Related Analogues

Academic research involving this compound and its analogues has primarily focused on their synthesis and evaluation as potential therapeutic agents. The core structure is recognized as a valuable building block for creating more complex molecules with desired pharmacological profiles. mdpi.com

One area of investigation involves the synthesis of derivatives where the amide nitrogen is substituted with various functional groups to explore structure-activity relationships (SAR). For example, the synthesis and crystal structure of 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate has been reported. nih.gov This research highlights how the core benzamide structure can be readily modified to introduce new chemical entities with potential biological applications. The study of such analogues helps in understanding how different substituents affect the molecule's conformation and intermolecular interactions, which are crucial for its biological function. nih.gov

Research in this area often involves multi-step synthetic pathways to prepare a series of related compounds. nih.govmdpi.com These compounds are then subjected to a battery of biological assays to determine their activity against specific targets, such as enzymes or receptors. nih.govnih.gov The findings from these studies contribute to the growing body of knowledge on substituted benzamides and guide the design of future drug candidates. nih.govresearchgate.net The ultimate goal of these research trajectories is to identify lead compounds with high potency, selectivity, and favorable pharmacokinetic properties for further development. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-7-3-2-5(8(13)14)4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCSFTCLDDNWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379502 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-86-4 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 3 Trifluoromethyl Benzamide and Its Analogues

Conventional Synthetic Pathways to 4-Methoxy-3-(trifluoromethyl)benzamide

Conventional approaches to synthesizing this compound typically rely on the formation of the amide bond from readily available precursors, such as carboxylic acids and anilines. These methods are foundational in organic synthesis and provide reliable routes to the target compound.

Amidation Reactions and Coupling Conditions (e.g., HATU coupling)

The direct formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic chemistry. This transformation generally requires the activation of the carboxylic acid's carboxyl group to make it more susceptible to nucleophilic attack by the amine. A variety of coupling reagents have been developed for this purpose, with aminium-based reagents like HATU being particularly effective.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that converts carboxylic acids into their corresponding OAt-active esters. These esters are more reactive than those formed with older reagents, facilitating rapid and clean amide bond formation, even in challenging cases involving sterically hindered substrates. sigmaaldrich.com The general mechanism involves the reaction of the carboxylic acid with HATU in the presence of a non-nucleophilic base (e.g., DIPEA) to form the active ester, which is then readily attacked by the amine to yield the desired amide and the HOAt byproduct.

Table 1: Common Coupling Reagents for Amide Bond Synthesis

| Reagent | Full Name | Activating Group | Key Features |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | OAt (1-hydroxy-7-azabenzotriazole) | Highly efficient, especially for difficult couplings; pyridine (B92270) nitrogen provides anchimeric assistance. sigmaaldrich.com |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | OBt (1-hydroxybenzotriazole) | Widely used for routine synthesis. sigmaaldrich.com |

| CDI | 1,1'-Carbonyldiimidazole (B1668759) | Imidazolide | Forms a reactive acylimidazolide intermediate; byproducts are gaseous (CO2) and imidazole. |

| TiF4 | Titanium(IV) fluoride (B91410) | Lewis Acid Catalyst | Enables direct amidation without stoichiometric activating agents. rsc.org |

Synthesis from Carboxylic Acid Precursors (e.g., 3-(trifluoromethyl)-4-methoxybenzoic acid)

The most direct and common route to this compound involves the amidation of its corresponding carboxylic acid precursor, 3-(trifluoromethyl)-4-methoxybenzoic acid. This method involves activating the carboxylic acid and subsequently reacting it with a source of ammonia (B1221849) or a protected amine.

A specific example of this approach is the synthesis of a related derivative, 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide. In this procedure, 3-(trifluoromethyl)-4-methoxybenzoic acid is first activated with 1,1'-carbonyldiimidazole (CDI) in a solvent like dichloroethane. nih.gov The CDI converts the carboxylic acid into a highly reactive acylimidazolide intermediate. Subsequent addition of the amine (in this case, 4-aminomethyl pyridine) leads to the formation of the final amide product. nih.gov The reaction is typically monitored by Thin-Layer Chromatography (TLC) to confirm completion. A similar strategy using ammonia as the nucleophile would yield the primary amide, this compound.

Table 2: Example Synthesis from a Carboxylic Acid Precursor

| Reactant 1 | Reactant 2 | Activating Agent | Solvent | Product |

|---|

Derivatization from Aniline (B41778) Intermediates (e.g., 4-Methoxy-3-(trifluoromethyl)aniline)

An alternative synthetic route starts with the corresponding aniline, 4-methoxy-3-(trifluoromethyl)aniline (B1361164), which serves as a key building block for various heterocyclic compounds. ossila.comnih.gov In this approach, the amino group of the aniline is acylated using a suitable acylating agent.

This pathway typically involves the reaction of 4-methoxy-3-(trifluoromethyl)aniline with an activated carboxylic acid derivative, such as a benzoyl chloride or benzoic anhydride, in the presence of a base. The base, often pyridine or triethylamine, acts as a scavenger for the acidic byproduct (e.g., HCl) generated during the reaction. This method, known as the Schotten-Baumann reaction when using acyl chlorides, is a robust and widely used technique for preparing amides from amines. The presence of the methoxy (B1213986) and trifluoromethyl groups on the aniline ring can influence the reactivity of the amino group, but the general principle remains a viable synthetic strategy. biosynth.com

Advanced and Catalytic Synthetic Approaches for Benzamide (B126) Formation

Beyond conventional methods, modern synthetic chemistry offers advanced catalytic approaches for forming and functionalizing benzamides. These techniques often employ transition metals to achieve transformations that are difficult or impossible using classical methods, such as the direct functionalization of C-H bonds.

Transition Metal-Catalyzed Coupling Reactions (e.g., Cp*CoIII-catalyzed cycloadditions)

High-valent cyclopentadienyl (B1206354) cobalt(III) catalysts have emerged as powerful tools for C-H bond activation and functionalization. ibs.re.kr These catalysts can be used in formal [4+2] cycloaddition reactions of benzamides to construct more complex heterocyclic structures like quinazolinones. rsc.orgnih.gov While not a direct synthesis of the primary this compound, this methodology showcases an advanced application where the benzamide moiety is used as a foundational element for further molecular construction.

These cobalt-catalyzed reactions enable the direct amidation of arene C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. ibs.re.kr For example, Cp*Co(III) catalysts can facilitate the synthesis of sterically congested amides through sequential C-H bond addition to 1,3-dienes followed by aminocarbonylation with isocyanates. acs.org Such methods highlight the potential of transition metal catalysis to build complex benzamide-containing molecules from simpler precursors.

Nucleophilic Aromatic Substitution Reactions for Benzamide Functionalization

Nucleophilic Aromatic Substitution (SNA_r) provides a pathway for functionalizing the aromatic ring of a pre-formed benzamide. This reaction is particularly relevant for aromatic systems bearing strong electron-withdrawing groups, such as the trifluoromethyl (CF3) group present in the target compound. chemistrysteps.com The CF3 group deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, especially at the ortho and para positions. youtube.com

In a typical SNA_r reaction, a nucleophile attacks an aromatic ring that contains a good leaving group (e.g., a halide) and is activated by electron-withdrawing substituents. chemistrysteps.com The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov For a derivative of this compound containing a leaving group on the ring, a nucleophile could displace it to introduce a new functional group. The regioselectivity of such a reaction is dictated by the combined electronic effects of the methoxy, trifluoromethyl, and benzamide substituents. mdpi.com

Multi-Step Synthesis Strategies for Complex Derivatives

The construction of complex benzamide derivatives such as this compound requires careful planning of reaction sequences to ensure correct regiochemistry and functional group compatibility. The electron-withdrawing nature of the trifluoromethyl group and the directing effects of the methoxy and amide functionalities play a crucial role in the synthetic design.

Mitsunobu and Displacement Reactions for Ether Formation

The formation of the methoxy ether linkage is a critical transformation in the synthesis of this compound. This can be accomplished through several methods, including the Mitsunobu reaction and nucleophilic aromatic substitution (displacement) reactions. These methods typically start from a phenolic precursor, such as 4-hydroxy-3-(trifluoromethyl)benzamide (B14838282).

Mitsunobu Reaction:

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of other functional groups, including ethers, with inversion of stereochemistry. organic-chemistry.org In the context of synthesizing the target molecule, a phenolic precursor would act as the nucleophile. The reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). alfa-chemistry.com

The proposed reaction would involve treating 4-hydroxy-3-(trifluoromethyl)benzamide with methanol (B129727) in the presence of PPh₃ and DEAD. The mechanism proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the phenoxide in an Sₙ2-type reaction.

However, the Mitsunobu reaction has a significant limitation related to the acidity of the nucleophile. The pKa of the acidic proton should generally be less than 11 for the reaction to proceed efficiently. tcichemicals.com Phenols typically have a pKa in this range, making them suitable nucleophiles for this reaction.

Displacement Reactions (Nucleophilic Aromatic Substitution):

An alternative and often more industrially scalable method for ether formation is through a nucleophilic aromatic substitution (SₙAr) reaction. This approach requires a precursor with a good leaving group, such as a halogen (fluorine or chlorine), at the 4-position. The aromatic ring must also be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org

In the case of synthesizing this compound, a suitable precursor would be 4-fluoro-3-(trifluoromethyl)benzamide (B1295484) or 4-chloro-3-(trifluoromethyl)benzamide. The presence of the strongly electron-withdrawing trifluoromethyl group and the benzamide group, particularly ortho and para to the leaving group, activates the ring towards nucleophilic attack. youtube.com

The reaction would involve treating the halo-substituted benzamide with sodium methoxide (B1231860) (NaOMe) in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often with heating. The methoxide ion attacks the carbon bearing the halogen, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of the halide ion to yield the desired methoxy ether. libretexts.org

| Reaction Type | Precursor | Key Reagents | Mechanism | Key Features |

| Mitsunobu Reaction | 4-Hydroxy-3-(trifluoromethyl)benzamide | Methanol, PPh₃, DEAD | Sₙ2-type on activated alcohol | Mild conditions, inversion of stereochemistry (if applicable). |

| Displacement (SₙAr) | 4-Halo-3-(trifluoromethyl)benzamide | Sodium Methoxide (NaOMe) | Addition-Elimination | Requires electron-withdrawing groups to activate the ring. |

Alkylation Reactions (e.g., using sodium hydride)

A classic and widely used method for the formation of ethers is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comtcichemicals.com This reaction involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.orgyoutube.com

For the synthesis of this compound, this strategy would typically start with the precursor 4-hydroxy-3-(trifluoromethyl)benzamide. This phenolic compound is treated with a strong base to generate the corresponding phenoxide. Sodium hydride (NaH) is a commonly used base for this purpose as it irreversibly deprotonates the phenol, forming sodium phenoxide and hydrogen gas, which bubbles out of the reaction mixture. youtube.com

Following the deprotonation, an alkylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), is added. The phenoxide then displaces the iodide or sulfate leaving group to form the desired methoxy ether.

A relevant example from the literature demonstrates the feasibility of this approach in a similar system. The synthesis of 4-methoxy-3-(trifluoromethyl)aniline was achieved by treating 4-amino-2-(trifluoromethyl)phenol (B189850) with sodium hydride followed by iodomethane. nih.gov This precedent strongly supports the use of sodium hydride for the O-methylation of a phenol bearing a trifluoromethyl group.

The reaction conditions for the alkylation of 4-hydroxy-3-(trifluoromethyl)benzamide would likely involve:

Base: Sodium hydride (NaH)

Solvent: A polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Alkylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

Temperature: Typically ranging from 0 °C for the deprotonation step to room temperature or slightly elevated temperatures for the alkylation.

This method is generally efficient and high-yielding for the preparation of methyl ethers from phenols.

| Precursor Compound | Base | Alkylating Agent | Solvent | Product |

| 4-Hydroxy-3-(trifluoromethyl)benzamide | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | THF or DMF | This compound |

| 4-Amino-2-(trifluoromethyl)phenol | Sodium Hydride (NaH) | Iodomethane (CH₃I) | Dichloromethane | 4-Methoxy-3-(trifluoromethyl)aniline |

Reactivity and Reaction Mechanism Studies of 4 Methoxy 3 Trifluoromethyl Benzamide Derivatives

Functional Group Reactivity within the Benzamide (B126) Framework

The benzamide framework of 4-Methoxy-3-(trifluoromethyl)benzamide is characterized by the presence of a strongly electron-donating methoxy (B1213986) group and a strongly electron-withdrawing trifluoromethyl group. This substitution pattern creates a unique electronic environment that governs the reactivity of the molecule.

Oxidation Pathways of the Methoxy Group

The methoxy (-OCH₃) group on the aromatic ring is a potential site for oxidative reactions. While specific studies on this compound are not extensively detailed in the literature, the oxidation of substituted anisoles provides a general model for its expected reactivity. Common oxidation pathways for aromatic methoxy groups include oxidative demethylation to form a phenol (B47542) or oxidation of the aromatic ring itself, which can be influenced by the presence of other substituents.

The electron-withdrawing trifluoromethyl group at the meta-position deactivates the ring towards electrophilic attack, which can make direct ring oxidation more difficult. However, oxidative cleavage of the methyl C-H bonds or the aryl C-O bond can occur under specific conditions using potent oxidizing agents. For instance, reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or chromium-based oxidants can effect the demethylation to the corresponding phenol. The reaction mechanism typically involves electron transfer from the electron-rich methoxy-substituted ring to the oxidant.

Reactions Involving the Trifluoromethyl Moiety

The trifluoromethyl (-CF₃) group is known for its high electronegativity and strong electron-withdrawing nature due to the presence of three fluorine atoms. mdpi.com This moiety significantly influences the chemical properties of the benzamide.

Electronic Effects : The -CF₃ group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position relative to itself. In the case of this compound, its presence enhances the acidity of the amide N-H proton and influences the nucleophilicity of the carbonyl oxygen.

Chemical Inertness : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group generally inert to a wide range of chemical transformations. mdpi.com It is resistant to both acidic and basic hydrolysis and is stable under many oxidative and reductive conditions. This stability is a key reason for its incorporation into various chemical structures. mdpi.com

Radical Reactions : While generally stable, the trifluoromethyl group can be introduced onto aromatic rings via radical pathways. nih.govresearchgate.net For instance, the use of radical trifluoromethylating agents can be employed in the synthesis of such compounds. nih.govresearchgate.net This highlights that while the C-F bonds are strong, reactions involving the formation of the C-CF₃ bond are well-established.

Mechanistic Investigations of Benzamide Formation and Transformation

The formation of the amide bond is a cornerstone of organic synthesis. Mechanistic studies, including kinetic isotope effects and hydrogen/deuterium (B1214612) exchange experiments, provide deep insights into the transition states and intermediates involved in these reactions.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the involvement of a specific bond cleavage in the rate-determining step. In the context of benzamide formation from a carboxylic acid and an amine, KIE studies can differentiate between possible mechanistic pathways.

The direct reaction of a carboxylic acid with an amine to form an amide is often slow and requires high temperatures or the use of coupling agents. The initial step is typically an acid-base reaction to form a carboxylate and an ammonium salt. reddit.com The subsequent nucleophilic attack and dehydration are the key steps for amide bond formation.

A KIE study for the formation of this compound could involve isotopic labeling of the amine nitrogen (¹⁴N/¹⁵N) or the carboxylic acid oxygen (¹⁶O/¹⁸O).

A significant ¹⁵N KIE would suggest that the N-H bond cleavage or the C-N bond formation is part of the rate-determining step.

An ¹⁸O KIE would provide insight into the involvement of the carbonyl group in the rate-limiting step, for example, by indicating whether the tetrahedral intermediate formation or its collapse is rate-limiting.

In related reactions, such as the C-H halogenation of benzoic acids, a low kH/kD value (e.g., 1.05) has been observed, indicating that C-H bond cleavage is not the rate-limiting step. acs.org A similar approach could be applied to study transformations of the benzamide derivatives.

| Isotopically Labeled Atom | Potential Information Gained from KIE |

| Amine Nitrogen (¹⁵N) | Involvement of N-H bond cleavage or C-N bond formation in the rate-determining step. |

| Carboxyl Oxygen (¹⁸O) | Role of the carbonyl group; whether formation or collapse of the tetrahedral intermediate is rate-limiting. |

| Amide Proton (¹H/²H) | Insight into proton transfer steps during catalysis or transformation. |

Hydrogen/Deuterium Exchange Experiments

Hydrogen/Deuterium (H/D) exchange experiments are used to probe the solvent accessibility and hydrogen bonding environment of labile protons, such as the amide proton (-CONH-). wikipedia.org The rate of exchange of the amide proton with deuterium from a solvent like D₂O is highly sensitive to its local chemical environment. mdpi.com

For this compound, the amide proton can exchange with deuterium. The rate of this exchange is pH-dependent, being catalyzed by both acid and base. wikipedia.orgmdpi.com

Under acidic conditions , the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and facilitating the exchange.

Under basic conditions , the amide proton is directly abstracted by a base, leading to exchange.

The exchange rate is typically at its minimum around pH 2.6. wikipedia.org By monitoring the rate of deuterium incorporation using techniques like NMR spectroscopy or mass spectrometry, one can gain information about the steric hindrance around the amide group and its involvement in intermolecular or intramolecular hydrogen bonding. nih.gov

Chemical Stability Assessments in Varied Environments

The stability of this compound in different chemical environments is crucial for its handling and application. Its stability is primarily determined by the resilience of the amide bond to hydrolysis and the inertness of the methoxy and trifluoromethyl groups.

The amide bond is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than esters.

Acidic Hydrolysis : In the presence of strong acids and heat, the carbonyl oxygen is protonated, which activates the carbonyl carbon for nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding 4-methoxy-3-(trifluoromethyl)benzoic acid and the corresponding amine.

Basic Hydrolysis : Under strong basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is often irreversible because the resulting carboxylic acid is deprotonated to form a resonance-stabilized carboxylate salt. libretexts.org

Studies on related N-triflylbenzamides have shown that they are stable in dilute aqueous solutions and 0.5 M aqueous NaOH, but slowly degrade in 0.5 M aqueous HCl over weeks. beilstein-journals.orgnih.gov While the triflyl group is a stronger electron-withdrawing group than the trifluoromethyl group, this provides a useful comparison. The trifluoromethyl group itself is highly stable under both acidic and basic conditions. rsc.org

| Condition | Expected Stability of this compound | Products of Degradation (if any) |

| Neutral Aqueous Solution (Dilute) | High stability, negligible hydrolysis. | N/A |

| Strong Acid (e.g., 1M HCl, heat) | Susceptible to slow hydrolysis. | 4-methoxy-3-(trifluoromethyl)benzoic acid and ammonia (B1221849). |

| Strong Base (e.g., 1M NaOH, heat) | Susceptible to hydrolysis. | Sodium 4-methoxy-3-(trifluoromethyl)benzoate and ammonia. |

| Common Organic Solvents | Generally stable. | N/A |

Stability under Acidic and Basic Conditions

The stability of the amide bond in this compound is significantly influenced by the pH of the medium. General principles of amide hydrolysis suggest that the reaction is catalyzed by both acids and bases.

Under acidic conditions , the hydrolysis of amides is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine moiety result in the formation of the corresponding carboxylic acid and amine. For this compound, this would lead to the formation of 4-methoxy-3-(trifluoromethyl)benzoic acid and ammonia. The presence of the electron-withdrawing trifluoromethyl group on the benzene ring is expected to influence the rate of hydrolysis.

In basic conditions , the hydrolysis proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, with the expulsion of the amide anion as the leaving group. The resulting carboxylic acid is then deprotonated by the strongly basic amide anion to form a carboxylate salt and ammonia. The final products upon workup would be 4-methoxy-3-(trifluoromethyl)benzoic acid and ammonia.

While specific kinetic data for the hydrolysis of this compound under various pH and temperature conditions is not extensively available in the public domain, studies on structurally related benzamides provide valuable insights. For instance, research on the hydrolysis of substituted benzamides has shown that the rate of both acid and base-catalyzed hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethyl group, can affect the electron density at the carbonyl carbon and the stability of the transition states, thereby influencing the reaction rate.

The following table summarizes the expected stability of this compound under different pH conditions based on general principles of amide chemistry.

| Condition | Expected Stability | Primary Driving Factor |

| Strongly Acidic (e.g., HCl, H₂SO₄) | Unstable, undergoes hydrolysis. | Protonation of the carbonyl oxygen, increasing electrophilicity. |

| Weakly Acidic | Relatively stable, slow hydrolysis. | Lower concentration of H⁺ ions leads to a slower rate of carbonyl protonation. |

| Neutral (pH ~7) | Generally stable. | Low concentration of both H⁺ and OH⁻ ions. |

| Weakly Basic | Relatively stable, slow hydrolysis. | Lower concentration of OH⁻ ions available for nucleophilic attack. |

| Strongly Basic (e.g., NaOH, KOH) | Unstable, undergoes hydrolysis. | Nucleophilic attack by hydroxide ions on the carbonyl carbon. |

Degradation Pathways and By-product Analysis

The primary degradation pathway for this compound under both acidic and basic hydrolytic conditions is the cleavage of the amide bond.

Under acidic hydrolysis , the reaction proceeds as follows:

This compound + H₂O + H⁺ → 4-Methoxy-3-(trifluoromethyl)benzoic acid + NH₄⁺

Under basic hydrolysis , the reaction pathway is:

This compound + OH⁻ → [4-Methoxy-3-(trifluoromethyl)benzoate]⁻ + NH₃

Upon acidification of the reaction mixture, the carboxylate anion is protonated to yield 4-methoxy-3-(trifluoromethyl)benzoic acid.

The primary and expected degradation products are therefore:

4-Methoxy-3-(trifluoromethyl)benzoic acid

Ammonia (or ammonium ion in acidic media)

Forced degradation studies, a common practice in the pharmaceutical industry to identify potential degradation products, would likely confirm these as the major degradants under hydrolytic stress. Such studies typically involve subjecting the compound to more extreme conditions of temperature and pH to accelerate degradation and facilitate the identification of even minor by-products.

Beyond simple hydrolysis, other potential degradation pathways, although less common for benzamides under typical hydrolytic conditions, could include reactions involving the methoxy or trifluoromethyl groups. However, the carbon-fluorine bonds in the trifluoromethyl group are generally very stable and resistant to cleavage. Similarly, the methoxy group is typically stable under moderate acidic and basic conditions.

A comprehensive by-product analysis would involve the use of analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to separate and identify all components in the stressed samples. This would allow for the quantification of the parent compound and the identification of any minor degradation products that may form through alternative pathways.

The following table outlines the expected major degradation products of this compound under hydrolytic stress.

| Stress Condition | Major Degradation Product(s) | Expected By-product(s) |

| Acidic Hydrolysis (e.g., reflux in aqueous HCl) | 4-Methoxy-3-(trifluoromethyl)benzoic acid | Ammonium chloride |

| Basic Hydrolysis (e.g., reflux in aqueous NaOH) | Sodium 4-methoxy-3-(trifluoromethyl)benzoate | Ammonia |

It is important to note that the actual degradation profile can be influenced by various factors, including the specific reaction conditions (temperature, concentration of acid/base, reaction time) and the presence of other reactive species. Therefore, experimental data from well-designed forced degradation studies are essential for a complete understanding of the degradation pathways and by-product formation of this compound.

Spectroscopic and Structural Characterization of 4 Methoxy 3 Trifluoromethyl Benzamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule. In the case of 4-Methoxy-3-(trifluoromethyl)benzamide, specific signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the amide protons would be expected.

Interactive Data Table: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Aromatic-H | ~ 7.0 - 8.0 | Doublet, Doublet of doublets | 3H |

| Methoxy (-OCH₃) | ~ 3.9 - 4.1 | Singlet | 3H |

| Amide (-CONH₂) | ~ 5.5 - 7.5 | Broad Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms.

Specific, experimentally determined ¹³C NMR data for this compound could not be located in publicly accessible databases or literature. A theoretical spectrum would display signals for the aromatic carbons, the carbonyl carbon, the methoxy carbon, and the trifluoromethyl carbon. The carbon of the CF₃ group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Interactive Data Table: Expected ¹³C NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Carbonyl (C=O) | ~ 165 - 175 | Singlet |

| Aromatic C-O | ~ 155 - 165 | Singlet |

| Aromatic C-CF₃ | ~ 120 - 130 | Quartet |

| Aromatic C-H | ~ 110 - 135 | Singlet |

| Aromatic C-C(O) | ~ 130 - 140 | Singlet |

| Trifluoromethyl (-CF₃) | ~ 120 - 125 | Quartet |

| Methoxy (-OCH₃) | ~ 55 - 60 | Singlet |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group.

While specific experimental ¹⁹F NMR data for this compound is not available, related compounds containing the 4-methoxy-3-(trifluoromethyl)phenyl moiety have been analyzed. Based on these analogs, a characteristic chemical shift for the CF₃ group can be anticipated.

Interactive Data Table: Expected ¹⁹F NMR Signal for this compound

| Fluorine Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Trifluoromethyl (-CF₃) | ~ -60 to -65 | Singlet |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. This is a critical step in the confirmation of a new compound's identity.

Although a specific high-resolution mass spectrum for this compound was not found, the exact mass can be calculated from its molecular formula, C₉H₈F₃NO₂. This calculated mass would be the target value in an experimental HRMS analysis.

Interactive Data Table: Calculated Exact Mass for this compound

| Ion Type | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₉F₃NO₂⁺ | 220.0580 |

| [M+Na]⁺ | C₉H₈F₃NNaO₂⁺ | 242.0399 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺.

Experimental ESI-MS data for this compound is not documented in the available literature. An ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule, confirming the molecular weight of the compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

No experimental or theoretical (DFT) vibrational frequency data for this compound could be located. A detailed assignment of vibrational modes requires specific spectroscopic measurements (FT-IR, FT-Raman) and computational analysis of the target molecule, which are not available in the reviewed literature.

X-ray Crystallography and Solid-State Structural Elucidation

A solved crystal structure for this compound has not been deposited in crystallographic databases or published in the searched scientific literature. Consequently, a quantitative discussion of its solid-state characteristics is not possible.

Molecular Conformation and Dihedral Angles

Without X-ray diffraction data, the precise molecular conformation, bond angles, and dihedral angles of this compound in the solid state remain undetermined.

Crystal Packing and Supramolecular Assembly

Information regarding the arrangement of molecules within the crystal lattice, including unit cell parameters and space group, is unavailable. The nature of the supramolecular assembly cannot be described without experimental structural data.

Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···F Interactions, π-π Stacking)

A definitive analysis of the specific intermolecular interactions governing the crystal structure of this compound, including the geometry and distances of potential hydrogen bonds, C-H···F interactions, or π-π stacking, cannot be performed without a solved crystal structure.

Computational and Theoretical Chemistry Studies of 4 Methoxy 3 Trifluoromethyl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are vital for understanding the fundamental properties of a molecule. Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgsynopsys.comnih.gov This approach is widely used due to its favorable balance between accuracy and computational cost. ornl.govesqc.org However, specific DFT studies detailing the molecular geometry, electronic structure, conformational landscape, or vibrational frequencies for 4-Methoxy-3-(trifluoromethyl)benzamide are not available in the public domain.

Prediction of Molecular Geometry and Electronic Structure

Predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure) are standard applications of DFT. researchgate.net These calculations help in understanding a molecule's stability, polarity, and spectroscopic properties. For related benzamide (B126) structures, DFT has been used to compare predicted geometries with experimental data from X-ray crystallography, showing good agreement for parameters like bond lengths and tilt angles between planar regions of the molecules. iucr.org Such analyses for this compound have not been published.

Conformational Energy Landscape Analysis

Most molecules are not rigid and can exist in various spatial arrangements, known as conformations. Conformational analysis involves mapping the potential energy surface of a molecule to identify stable conformers and the energy barriers between them. acs.orgufms.br This is crucial for understanding how a molecule's shape influences its interactions and reactivity. acs.org Studies on similar compounds have used DFT to calculate the energy differences between conformations found in crystal structures versus those of isolated molecules, revealing the energetic cost of conformational changes due to crystal packing. iucr.org A specific conformational energy landscape analysis for this compound is currently unavailable.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. researchgate.net By comparing calculated frequencies with experimental spectra, researchers can assign specific vibrational modes to observed spectral bands, aiding in structural confirmation. researchgate.netphyschemres.org DFT calculations have been successfully applied to assign the vibrational modes of various substituted benzaldehydes and benzamides. researchgate.netmdpi.com For instance, characteristic stretching frequencies for C=O, C-O, and C-F bonds in similar molecules have been assigned based on DFT computations. researchgate.net However, a detailed vibrational analysis based on quantum chemical calculations for this compound has not been reported.

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling encompasses a range of computational techniques to model and predict molecular behavior. birmingham.ac.ukmdpi.com These methods are essential for understanding reactivity and intermolecular forces.

Prediction of Reactive Sites and Molecular Descriptors

Molecular modeling can predict the most likely sites for chemical reactions on a molecule. This is often achieved by calculating molecular descriptors such as the distribution of electrostatic potential (MEP) and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net These descriptors help in identifying nucleophilic and electrophilic regions. researchgate.net While these are common computational analyses for drug design and materials science, specific predictions of reactive sites and a comprehensive set of molecular descriptors for this compound are not documented in the literature.

Environmental Behavior and Degradation Studies of Benzamide Derivatives

Behavior and Degradation in Simulated Environmental Matrices

Direct experimental data on the environmental fate of 4-Methoxy-3-(trifluoromethyl)benzamide is limited. However, insights can be drawn from studies on other benzamide (B126) derivatives and compounds with similar functional groups, such as the insecticide fipronil (B1672679), which contains a trifluoromethyl group and can degrade into benzamide metabolites.

In soil, benzamide compounds can exhibit variable persistence. Fipronil, for instance, degrades relatively slowly in soil and water, with a half-life that can range from 36 hours to 7.3 months depending on the specific conditions. nih.gov It is also characterized by its relative immobility in soil, indicating a low potential for leaching into groundwater. nih.gov One of its primary degradation products, fipronil desulfinyl, is noted for being more persistent than the parent compound. nih.gov The degradation of fipronil in the environment can proceed through several pathways, including oxidation, reduction, hydrolysis, and photolysis, leading to metabolites such as fipronil sulfone, fipronil sulfide, and fipronil amide. nih.govresearchgate.net

The presence of a methoxy (B1213986) group, as in 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA), can influence degradation rates. Studies on DIMBOA in agricultural soils showed rapid degradation, with a half-life of approximately 31 hours, transforming into 6-methoxybenzoxazolin-2(3H)-one (MBOA). nih.gov MBOA, in turn, demonstrated greater resistance to biodegradation. nih.gov The rate of degradation of such compounds can be influenced by soil properties, including organic matter content and microbial activity. nih.govresearchgate.net For instance, the degradation of some herbicides is accelerated in soils with higher organic matter. researchgate.net

The following table summarizes the degradation half-lives of some benzamide derivatives and related compounds in soil, providing a comparative context for the potential behavior of this compound.

Table 1: Degradation Half-life of Selected Benzamide Derivatives and Related Compounds in Soil

| Compound | Half-life in Soil | Reference |

|---|---|---|

| Fipronil | 36 hours - 7.3 months | nih.gov |

| DIMBOA | ~31 hours | nih.gov |

| MBOA | ~5 days | nih.gov |

| MCPA | 3 - 16 days | pjoes.com |

Pathways of Abiotic Transformation Relevant to Environmental Persistence

Abiotic transformation processes, including photolysis and hydrolysis, are significant in determining the environmental persistence of organic compounds.

Photodegradation:

Photolysis, or degradation by sunlight, can be a major transformation pathway for many pesticides, particularly in aquatic environments and on soil surfaces. researchgate.netresearchgate.netepa.gov Aromatic amides, the chemical class to which this compound belongs, can undergo photolysis. researchgate.netcdnsciencepub.com The rate and products of photodegradation are dependent on the specific chemical structure and the environmental matrix. For example, the photolysis of fully aromatic amides can lead to the formation of aminobenzophenone products through a photo-Fries rearrangement. cdnsciencepub.com The presence of substituents on the phenyl rings can significantly influence the light absorption properties and, consequently, the efficiency of photodegradation. researchgate.net For some benzonitrile (B105546) herbicides, which share structural similarities, photolysis rates vary, with compounds like dichlobenil (B1670455) being relatively photostable under laboratory conditions. nih.gov

Hydrolysis:

Hydrolysis is another critical abiotic degradation pathway. The amide bond in benzamides can be subject to hydrolysis, although this process is often slow under typical environmental pH and temperature conditions. The trifluoromethyl group, a key feature of this compound, can also undergo hydrolysis, although this often requires more specific conditions, such as the presence of strong acids or bases. rsc.orgnih.govthieme-connect.comnih.gov For instance, the hydrolysis of trifluoromethylarenes has been achieved using systems like fuming sulfuric acid and boric acid or a combination of lithium tert-butoxide and cesium fluoride (B91410). rsc.orgthieme-connect.comnih.gov The susceptibility of the trifluoromethyl group to hydrolysis can be influenced by the presence and position of other substituents on the aromatic ring.

The persistence of a compound in the environment is a complex interplay of its susceptibility to both biotic and abiotic degradation processes. While direct data for this compound is not available, the information from structurally analogous compounds suggests that both photodegradation and, to a lesser extent, hydrolysis could be relevant pathways for its transformation in the environment.

Q & A

Q. 1.1. What are the key considerations for synthesizing 4-Methoxy-3-(trifluoromethyl)benzamide in a laboratory setting?

Methodological Answer: The synthesis of trifluoromethyl-substituted benzamides requires careful control of reaction conditions to avoid side reactions (e.g., hydrolysis of sensitive groups). Key steps include:

- Hazard Assessment : Conduct a risk analysis for reagents like trifluoromethyl benzoyl chloride, which requires handling under inert atmospheres due to moisture sensitivity .

- Reagent Selection : Use O-benzyl hydroxylamine hydrochloride as a nucleophile in amide coupling reactions, ensuring stoichiometric excess (1.2–1.5 equiv.) to drive the reaction to completion .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product, followed by recrystallization for high-purity yields (>95%) .

Q. 1.2. What analytical techniques are recommended for confirming the purity and identity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use , , and -NMR to verify substituent positions and trifluoromethyl group integrity. For example, the methoxy group typically appears as a singlet at δ 3.8–4.0 ppm in -NMR .

- HPLC-MS : Pair reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with high-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H] at m/z 260.08) .

- Elemental Analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .

Q. 1.3. What safety precautions are essential when handling this compound during synthesis?

Methodological Answer:

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., dichloromethane) .

- Mutagenicity Testing : Conduct Ames II assays to evaluate mutagenic potential; similar anomeric amides show mutagenicity comparable to benzyl chloride .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store the compound at 0–6°C to prevent decomposition .

Advanced Research Questions

Q. 2.1. How can crystallographic data resolve conflicting structural assignments of this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for structure refinement. For example, SHELXL can model disorder in the trifluoromethyl group by splitting atomic positions .

- Validation Tools : Apply Mercury’s "Packing Similarity" module to compare crystal packing patterns with known structures, resolving ambiguities in polymorph identification .

- Data Contradiction : If NMR and SC-XRD disagree (e.g., rotational isomerism), perform variable-temperature NMR to assess dynamic behavior .

Q. 2.2. How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate amide bond formation. In related benzamide syntheses, ZnCl improved yields by 20% .

- Solvent Optimization : Replace dichloromethane with acetonitrile in coupling steps to reduce side-product formation (e.g., acylurea derivatives) .

- In Situ Monitoring : Use FTIR to track carbonyl (C=O) stretching frequencies (1680–1720 cm), halting reactions at >90% conversion .

Q. 2.3. What strategies address unexpected spectroscopic data for this compound derivatives?

Methodological Answer:

- Impurity Analysis : Perform LC-MS/MS to detect trace by-products (e.g., hydrolyzed carboxylic acids). Adjust reaction pH to 8–9 to minimize hydrolysis .

- Computational Modeling : Use Gaussian or ORCA to simulate -NMR shifts for alternative regioisomers, identifying discrepancies between experimental and theoretical data .

- Isotopic Labeling : Synthesize -labeled methoxy groups to confirm assignments in crowded spectral regions .

Q. 2.4. How does the trifluoromethyl group influence the biological activity of this compound?

Methodological Answer:

- Enzyme Binding Studies : Use surface plasmon resonance (SPR) to measure binding affinity to targets like bacterial PPTases. The CF group enhances hydrophobic interactions, reducing IC values by ~40% compared to non-fluorinated analogs .

- Metabolic Stability : In vitro microsomal assays (e.g., human liver microsomes) show the CF group reduces oxidative metabolism, increasing half-life from 2.1 to 5.8 hours .

- Structure-Activity Relationships (SAR) : Compare analogs with Cl, Br, or CH substituents; CF derivatives exhibit superior logP (2.8 vs. 2.1) and membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.